![molecular formula C25H23N3O3 B12184365 N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12184365.png)
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole ring and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 2-chloroacetamide derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: Evaluated for their antibacterial and enzyme inhibitory activities.
Uniqueness
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its indole ring and acetylamino group make it particularly versatile for various applications .
Biological Activity
N-[3-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide is a synthetic compound with a complex structure that includes an indole moiety and various functional groups. Its molecular formula is C25H23N3O3, with a molecular weight of 413.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of an indole ring and acetylamino group contributes to its unique chemical reactivity and interaction with biological targets. The benzyloxy group enhances its solubility and ability to penetrate biological membranes, which is crucial for its therapeutic applications.
Property | Detail |
---|---|
Molecular Formula | C25H23N3O3 |
Molecular Weight | 413.5 g/mol |
IUPAC Name | N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI Key | CCNRWUXHLRKVJA-UHFFFAOYSA-N |
This compound exerts its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways relevant to disease processes, particularly in cancer research. The compound acts as a biochemical probe that can influence cellular signaling pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely due to its ability to interact with specific oncogenic pathways.
- Antiviral Properties : Some derivatives of indole compounds have shown promise as antiviral agents. While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy against viral infections.
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which could contribute to cellular protection against oxidative stress.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Cancer Research : A study demonstrated that indole derivatives can inhibit specific kinases involved in cancer progression, suggesting that similar mechanisms might be at play for this compound.
- Example : Indole derivatives were shown to inhibit the proliferation of human breast cancer cells with IC50 values in the low micromolar range.
- Antiviral Studies : Research on related compounds indicated significant antiviral activity against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV), with IC50 values below 10 µM.
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Biological Activity |
---|---|
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide | Known for antioxidant properties |
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides | Evaluated for antibacterial and enzyme inhibitory activities |
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18(29)26-21-8-5-9-22(14-21)27-25(30)16-28-13-12-20-10-11-23(15-24(20)28)31-17-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
CCNRWUXHLRKVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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